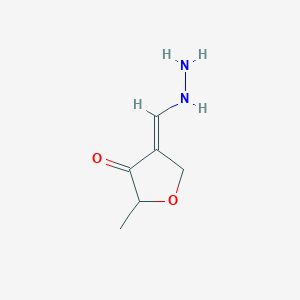![molecular formula C9H13IN2O2 B12086784 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine](/img/structure/B12086784.png)
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. The presence of iodine and the ethoxy groups in this compound makes it a valuable intermediate in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine typically involves the iodination of a pyrimidine derivative followed by the introduction of the ethoxy groups. One common method is the reaction of 4-chloro-5-iodopyrimidine with 2-(propan-2-yloxy)ethanol under basic conditions to replace the chlorine atom with the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and subsequent etherification reactions. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The ethoxy groups can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the iodine atom.
Oxidation: Products include oxidized forms of the ethoxy groups.
Reduction: Products include reduced forms of the ethoxy groups.
Coupling: Products include biaryl compounds formed through the coupling process.
Applications De Recherche Scientifique
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and as a radiolabeled compound for imaging.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, affecting their function. The iodine atom can participate in halogen bonding, influencing molecular recognition processes. The ethoxy groups can modulate the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Ethoxy-5-iodo-4-(propan-2-yloxy)benzaldehyde: Similar structure but with a benzaldehyde moiety.
5-Iodo-2,4-dimethoxypyrimidine: Similar pyrimidine core with different substituents.
Uniqueness
5-Iodo-4-[2-(propan-2-yloxy)ethoxy]pyrimidine is unique due to the specific combination of iodine and ethoxy groups on the pyrimidine ring. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C9H13IN2O2 |
|---|---|
Poids moléculaire |
308.12 g/mol |
Nom IUPAC |
5-iodo-4-(2-propan-2-yloxyethoxy)pyrimidine |
InChI |
InChI=1S/C9H13IN2O2/c1-7(2)13-3-4-14-9-8(10)5-11-6-12-9/h5-7H,3-4H2,1-2H3 |
Clé InChI |
IKVLMMLDKIPOFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCOC1=NC=NC=C1I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


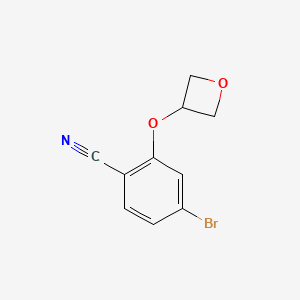
![10-[4-[5-Hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,5-bis[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12086715.png)
![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)
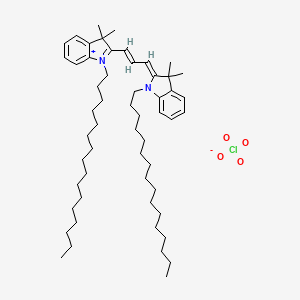

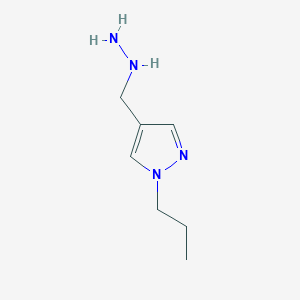
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine](/img/structure/B12086755.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)
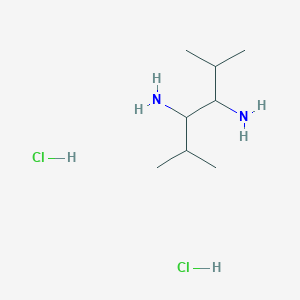
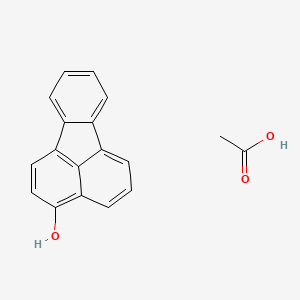

![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
